2-(1-Aminocyclopentyl)acetonitrile

説明

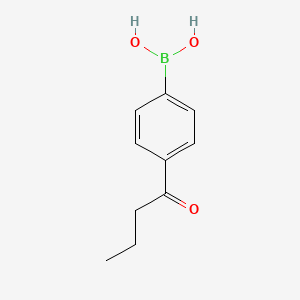

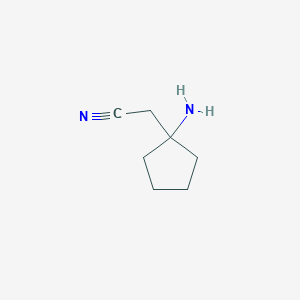

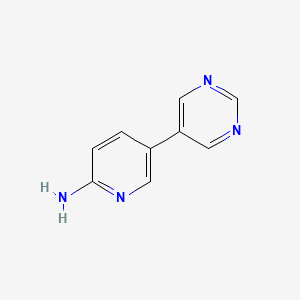

2-(1-Aminocyclopentyl)acetonitrile is a chemical compound with the CAS Number 753023-64-2 . It has a molecular weight of 124.19 and its IUPAC name is (1-aminocyclopentyl)acetonitrile . It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular formula of 2-(1-Aminocyclopentyl)acetonitrile is C7H12N2 . The InChI code is 1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 .Physical And Chemical Properties Analysis

2-(1-Aminocyclopentyl)acetonitrile is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用

Organic Synthesis Intermediary

2-(1-Aminocyclopentyl)acetonitrile: is a valuable intermediate in organic synthesis. It can be used to introduce the aminocyclopentyl moiety into larger molecules, which is particularly useful in the synthesis of complex pharmaceuticals and agrochemicals. Its ability to act as both a nucleophile and an electrophile allows for versatile reactivity in various chemical transformations .

Catalyst Development

Researchers have explored the use of 2-(1-Aminocyclopentyl)acetonitrile in the development of new catalysts. These catalysts can facilitate a range of reactions, including the formation of carbon-heteroatom bonds, which are crucial in the construction of many organic compounds .

Electrochemical Conversions

Due to its good conductivity and environmentally friendly features, 2-(1-Aminocyclopentyl)acetonitrile has been used in electrochemical conversions. It serves as a powerful tool for affording nitrogen-containing or nitrile-containing compounds, which are important in various industrial applications .

Pharmaceutical Research

In pharmaceutical research, 2-(1-Aminocyclopentyl)acetonitrile is used to synthesize novel drug candidates. Its incorporation into new compounds can lead to the discovery of medicines with potential therapeutic effects against various diseases .

Material Science

The compound finds applications in material science, particularly in the synthesis of new materials with unique properties. For example, it can be used to create polymers with specific functionalities or to modify the surface properties of materials .

Analytical Chemistry

2-(1-Aminocyclopentyl)acetonitrile: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in various analytical techniques .

Safety and Hazards

The compound is associated with several hazards. It has been assigned the signal word “Danger” and is represented by the pictogram of a skull and crossbones . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing the compound’s mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

特性

IUPAC Name |

2-(1-aminocyclopentyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZIDSDDZXMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

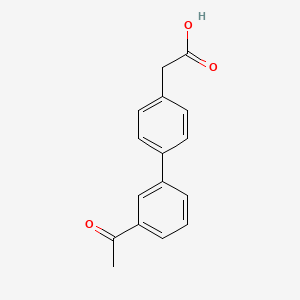

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)